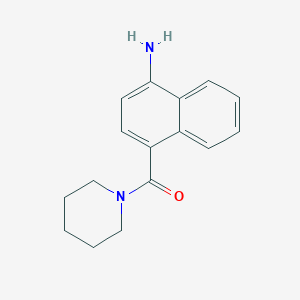
(4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone is an organic compound that features a naphthalene ring substituted with an amino group at the 4-position and a piperidine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and piperidine.
Formation of Intermediate: The naphthalene derivative is first nitrated to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.
Coupling Reaction: The amino-naphthalene intermediate is then coupled with piperidine under suitable conditions to form the final product. This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Nitration and Reduction: Using continuous flow reactors to efficiently nitrate and reduce naphthalene derivatives.
Automated Coupling: Employing automated systems for the coupling reaction to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino group or the piperidine ring.
Substitution: The amino group can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or nickel catalysts.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced amines or piperidine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry
Material Science: Employed in the synthesis of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism by which (4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (4-Aminophenyl)(piperidin-1-yl)methanone
- (4-Aminobenzyl)(piperidin-1-yl)methanone
- (4-Aminopyridin-1-yl)(piperidin-1-yl)methanone
Uniqueness
- Structural Features : The presence of a naphthalene ring distinguishes it from other similar compounds, potentially offering unique electronic and steric properties.
- Applications : Its unique structure may confer specific biological activities not observed in other related compounds.
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
(4-aminonaphthalen-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H18N2O/c17-15-9-8-14(12-6-2-3-7-13(12)15)16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11,17H2 |
InChI Key |
BLZCJOQBGPMDFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11863087.png)

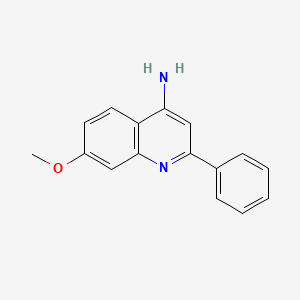


![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)
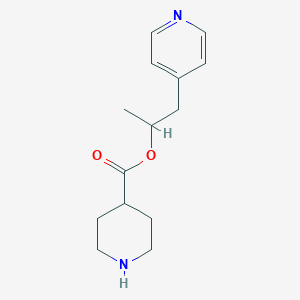
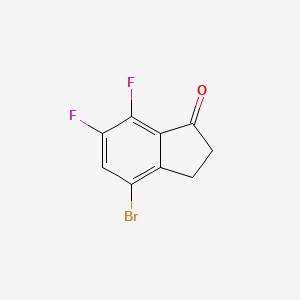
![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)

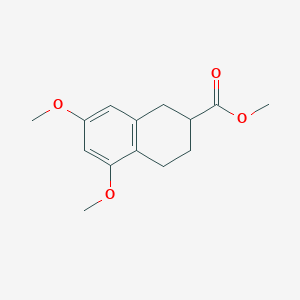
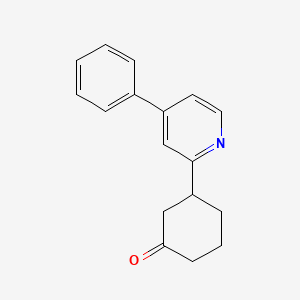
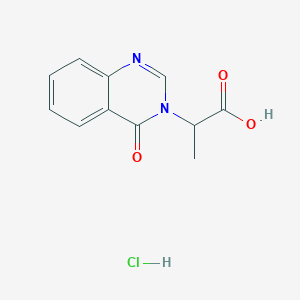
![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
